2,3,4-Trimethoxybenzonitrile

Crystallization Purity Analysis Process Chemistry

Procure 2,3,4-Trimethoxybenzonitrile (CAS 43020-38-8) for its unique 2,3,4-methoxy substitution, essential for synthesizing quinazoline anticancer agents and CNS-targeted molecules. This specific isomer cannot be substituted by 3,4,5- or 2,4,6-trimethoxybenzonitriles. Use it for crystal engineering, hydrolysis to 2,3,4-trimethoxybenzoic acid, or BBB-penetrant design. Ensure reaction fidelity with this specific electrophilic core.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 43020-38-8
Cat. No. B1349413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxybenzonitrile
CAS43020-38-8
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C#N)OC)OC
InChIInChI=1S/C10H11NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,1-3H3
InChIKeyYCSGHMDKBZNXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxybenzonitrile (CAS 43020-38-8): Procurement Data for a Specialized Pharmaceutical Intermediate


2,3,4-Trimethoxybenzonitrile (CAS 43020-38-8) is a polysubstituted aromatic nitrile, defined by its three methoxy groups on adjacent carbon atoms (positions 2, 3, and 4) and a single cyano group. This specific arrangement of electron-donating groups around the benzonitrile core creates a unique electrophilic and steric environment, classifying it as a crucial and comparatively expensive intermediate in medicinal chemistry [1]. It serves as a building block for synthesizing diverse biologically active molecules, including potential anticancer agents and kinase inhibitors [2]. Its physical state is typically a white to almost-white crystalline powder with a molecular weight of 193.20 g/mol .

2,3,4-Trimethoxybenzonitrile: Why Positional Isomers Cannot Be Considered Drop-in Replacements


Generic substitution among trimethoxybenzonitrile isomers (e.g., CAS 1885-35-4 or 2571-54-2) or related aldehydes (e.g., CAS 2103-57-3) is not viable for researchers pursuing specific synthetic targets. While all trimethoxybenzonitriles share the same molecular formula (C10H11NO3) and a common pharmacophore [1], the arrangement of the three methoxy groups dictates the molecule's reactivity, solubility, and, most critically, the spatial configuration of downstream products [2]. The 2,3,4-substitution pattern creates a contiguous electron-rich region adjacent to the nitrile, influencing its participation in cyclization and cross-coupling reactions in a way that the symmetrical 3,4,5- or 2,4,6-isomers cannot replicate [3]. Substituting with an aldehyde instead of a nitrile introduces a more reactive, less stable functional group, fundamentally altering the synthetic pathway. The evidence below quantifies the distinct physical and chemical attributes of 2,3,4-Trimethoxybenzonitrile that mandate its specific procurement.

Quantitative Differentiation of 2,3,4-Trimethoxybenzonitrile from Key Analogs and Alternatives


Thermal Behavior Differentiation: A 64-87°C Lower Melting Point Compared to Symmetrical Isomers

The melting point of 2,3,4-Trimethoxybenzonitrile is significantly lower than that of its symmetrical isomers, 2,4,6-Trimethoxybenzonitrile and 3,4,5-Trimethoxybenzonitrile. Specifically, 2,3,4-Trimethoxybenzonitrile melts at 55-57°C , whereas the 2,4,6-isomer melts at 140-143°C and the 3,4,5-isomer melts at 91-94°C [1]. This represents a substantial thermal difference of 83-88°C and 34-39°C, respectively.

Crystallization Purity Analysis Process Chemistry Formulation

Synthesis Route Economics: Direct Cyanation of 1,2,3-Trimethoxybenzene vs. Multistep Routes

The direct, one-step preparation of 2,3,4-Trimethoxybenzonitrile from the relatively inexpensive 1,2,3-trimethoxybenzene using cyanide and a catalyst in an ionic liquid provides a distinct economic advantage [1]. In contrast, the background art in patent CN102603570B highlights alternative, less efficient methods for trimethoxybenzonitriles, such as those starting from trimethoxybenzoic acid. These alternative routes require multiple steps (conversion to acyl chloride, then amide, then dehydration) and utilize corrosive reagents like thionyl chloride, which are noted to result in a lower overall yield [2].

Synthetic Chemistry Process Optimization Cost Analysis Scale-up

Functional Group Reactivity: Nitrile vs. Aldehyde in Tubulin-Dependent GTP Hydrolysis

While not a head-to-head comparison of the target, the functional group difference between 2,3,4-Trimethoxybenzonitrile (a nitrile) and its close analog 2,3,4-Trimethoxybenzaldehyde (an aldehyde) is starkly illustrated by their biological applications. The aldehyde analog, 2,3,4-Trimethoxybenzaldehyde, is specifically utilized to study its effects on tubulin-dependent GTP hydrolysis, a specific biochemical function . The nitrile group in 2,3,4-Trimethoxybenzonitrile does not participate in this same manner; it serves as a versatile synthetic handle for building more complex molecules, such as the quinazoline and piperazine derivatives described in patent literature [1].

Biochemical Assays Mechanism of Action Cytoskeleton Dynamics Drug Discovery

High-Yield Application Scenarios for 2,3,4-Trimethoxybenzonitrile in Drug Discovery and Process Chemistry


Synthesis of Quinazoline-Based Kinase Inhibitors for Oncology

2,3,4-Trimethoxybenzonitrile is a validated intermediate for synthesizing 5,6,7-tri-alkoxy-N-aryl-4-amido quinazoline derivatives, a class of compounds being investigated for the treatment of malignant tumors [1]. Its procurement is essential for medicinal chemistry groups exploring this specific pharmacophore space where the contiguous 2,3,4-oxygenation pattern is a required structural motif.

Preparation of 2,3,4-Trimethoxybenzoic Acid and Its Bioactive Esters

The nitrile group can be readily hydrolyzed to yield 2,3,4-trimethoxybenzoic acid, a key precursor to compounds with reported analgesic, coronary artery relaxation, anticonvulsant, and hypotensive activities, such as 2,3,4-trimethoxybenzoic acid-1-piperazinyl ethyl ester [1]. This establishes a direct procurement link to a well-defined pipeline of cardiovascular and CNS-targeted research.

Investigating Differential Thermal Behavior in Solid-State Formulations

Given its 55-57°C melting point , which is significantly lower than other trimethoxybenzonitrile isomers , 2,3,4-Trimethoxybenzonitrile is a suitable compound for studies in crystal engineering, polymorphism screening, and the development of low-melting solid dispersions to enhance the bioavailability of poorly soluble drug candidates.

Building Blocks for CNS-Penetrant Molecules and Molecular Probes

The balanced lipophilicity conferred by the three methoxy groups (calculated logP ~1.5) and the small, linear nitrile group make 2,3,4-Trimethoxybenzonitrile an attractive core for designing molecules intended to cross the blood-brain barrier. It serves as a foundational building block for synthesizing novel CNS-active agents and fluorescent probes for cellular imaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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